molecular formula C9H11NO2 B8212612 2-Hydroxy-N,6-dimethylbenzamide

2-Hydroxy-N,6-dimethylbenzamide

Cat. No.: B8212612
M. Wt: 165.19 g/mol
InChI Key: RGBGXSQIZYCIKD-UHFFFAOYSA-N
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Description

2-Hydroxy-N,6-dimethylbenzamide (systematic name: N,6-dimethyl-2-hydroxybenzamide) is a substituted benzamide derivative characterized by a hydroxy group at the ortho position (C2), a methyl group at the para position (C6), and an N-methyl substituent on the amide nitrogen. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and catalysis due to their tunable electronic and steric profiles .

Properties

IUPAC Name

2-hydroxy-N,6-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-3-5-7(11)8(6)9(12)10-2/h3-5,11H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBGXSQIZYCIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,6-dimethylbenzamide typically involves the condensation of 2-hydroxybenzoic acid with N,N-dimethylamine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth as a catalyst, which facilitates the direct condensation of benzoic acids and amines under ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,6-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-N,6-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N,6-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The hydroxyl and amide groups play crucial roles in these interactions, facilitating binding to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 2-Hydroxy-N,6-dimethylbenzamide and their distinguishing features:

Compound Name Substituents Functional Groups Key Applications/Properties References
This compound C2: -OH, C6: -CH₃, N: -CH₃ Hydroxy, methyl, amide Hypothesized use in catalysis¹
2-Chloro-N,6-dimethylbenzamide C2: -Cl, C6: -CH₃, N: -CH₃ Chloro, methyl, amide Intermediate in agrochemical synthesis
2-Methoxy-N,N-dimethylbenzamide C2: -OCH₃, N: -(CH₃)₂ Methoxy, dimethylamide Solubility modifier in drug design
2-Amino-6-chloro-N-methylbenzamide C2: -NH₂, C6: -Cl, N: -CH₃ Amino, chloro, amide Pharmaceutical intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C3: -CH₃, N: -CH₂C(CH₃)₂OH Hydroxyalkyl, methyl, amide Metal-catalyzed C–H bond functionalization

¹ Hypothetical application inferred from analog data.

Physicochemical Properties

  • Hydroxy vs. Chloro substituents, as in 2-chloro-N,6-dimethylbenzamide, increase lipophilicity and electrophilicity, favoring reactivity in cross-coupling reactions .
  • Methoxy vs. Hydroxy Groups: Methoxy substitution () reduces hydrogen-bond donor capacity but improves metabolic stability in drug candidates .
  • Amino Substituents: 2-Amino-6-chloro-N-methylbenzamide () exhibits intermolecular N–H···O hydrogen bonding in its crystal lattice, enhancing thermal stability .

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